![molecular formula C9H14N2O B6345954 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole CAS No. 1165931-70-3](/img/structure/B6345954.png)

5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

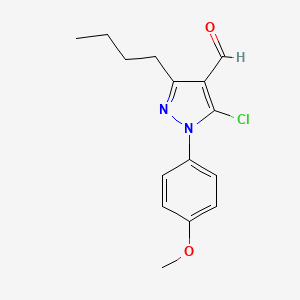

5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole is a heterocyclic organic compound . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

Oxadiazoles, including 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole, have been synthesized using various methods. These methods often involve the annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesis of oxadiazoles has been covered extensively in the literature, with many examples of regioisomeric forms .Molecular Structure Analysis

The molecular formula of 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole is C9H14N2O, and its molecular weight is 166.22 . The structure consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Aplicaciones Científicas De Investigación

Pharmaceutical Industry

The 1,2,4-oxadiazole ring is a common motif in pharmaceuticals due to its bioisosteric properties, which can mimic other functional groups in biological systems . The tert-butyl and cyclopropyl groups on the 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole can potentially enhance the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold for developing new drugs with improved pharmacokinetic profiles.

Drug Design and Discovery

As a framework for novel drug development, 1,2,4-oxadiazoles have been incorporated into compounds with a variety of therapeutic potentials . The presence of the oxadiazole ring can contribute to the binding affinity and selectivity of the drug candidates towards their biological targets, which is crucial in the design of new medications.

Anti-Infective Agents

Research has shown that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-infective properties, including antibacterial, antiviral, and anti-leishmanial activities . The structural features of 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole could be explored to design new anti-infective agents with the potential to combat resistant strains of microorganisms.

Enzyme Inhibition

The 1,2,4-oxadiazole derivatives are known for their enzyme inhibitory activities, which can be utilized in the treatment of various diseases . The unique structure of 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole may allow it to act as an inhibitor for specific enzymes, providing a pathway for targeted therapeutic interventions.

Scintillating Materials

Oxadiazole derivatives have applications in the development of scintillating materials used in radiation detection . The electronic properties of the oxadiazole ring, combined with the tert-butyl and cyclopropyl substituents, could influence the luminescence efficiency, making it a candidate for advanced scintillating materials.

Dyestuff Industry

The heterocyclic oxadiazole core is also utilized in the dyestuff industry due to its chromophoric properties . The compound could be a precursor for new dyes with specific light absorption characteristics, useful in various industrial applications.

Mecanismo De Acción

Target of Action

It’s known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

It’s known that many oxadiazole derivatives disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .

Biochemical Pathways

It’s known that oxadiazole derivatives can interfere with several bacterial pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

It’s known that oxadiazole derivatives can exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Propiedades

IUPAC Name |

5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8-10-7(11-12-8)6-4-5-6/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOBIBYQEHHTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)